molecular formula C18H25NO2 B14716261 11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol CAS No. 15121-15-0

11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol

Cat. No.: B14716261
CAS No.: 15121-15-0
M. Wt: 287.4 g/mol
InChI Key: BBNVOJCAVLPVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound features a unique structure with multiple fused rings, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of 11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol involves several steps, typically starting with the formation of the indole core. Common synthetic routes include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into more saturated derivatives.

Scientific Research Applications

11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the functional groups present and the overall structure of the molecule .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol.

Properties

CAS No.

15121-15-0

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

11-methoxy-7-methyl-2,3,4,5,6,7a,8,12b-octahydro-1H-phenanthro[9,8a-b]pyrrol-12-ol

InChI

InChI=1S/C18H25NO2/c1-19-10-9-18-8-4-3-5-13(18)16-12(11-15(18)19)6-7-14(21-2)17(16)20/h6-7,13,15,20H,3-5,8-11H2,1-2H3

InChI Key

BBNVOJCAVLPVCC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC23C1CC4=C(C2CCCC3)C(=C(C=C4)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.